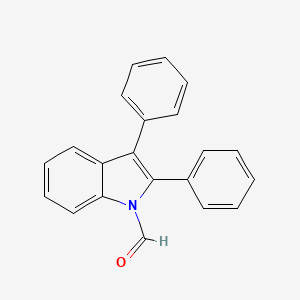

2,3-Diphenyl-1H-indole-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

83824-12-8 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2,3-diphenylindole-1-carbaldehyde |

InChI |

InChI=1S/C21H15NO/c23-15-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-15H |

InChI Key |

BKQOTHDBBYTIIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenyl 1h Indole 1 Carbaldehyde and Cognate Structural Architectures

Strategies for the Construction of the 2,3-Diphenyl-1H-indole Core

The synthesis of the 2,3-diphenyl-1H-indole scaffold, the foundational structure for the target compound, is achievable through several established and innovative methodologies. These strategies range from century-old name reactions to modern transition-metal-catalyzed processes.

Applications of the Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of indole derivatives and is a primary method for preparing the 2,3-diphenyl-1H-indole core. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. wikipedia.orgbyjus.com

For the specific synthesis of 2,3-diphenyl-1H-indole, the reaction is conducted between phenylhydrazine and deoxybenzoin (B349326) (1,2-diphenylethanone). The process is initiated by heating the reactants in the presence of an acid catalyst. wikipedia.orgtestbook.com A variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), can be employed to facilitate the reaction. wikipedia.orgtestbook.com

The mechanism proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine tautomer under acidic conditions. byjus.com A key step in the sequence is an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which results in the cleavage of the N-N bond. byjus.com The subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the aromatic indole ring, yielding the desired 2,3-diphenyl-1H-indole. wikipedia.orgbyjus.com One of the significant features of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. byjus.comthermofisher.com

Table 1: Representative Conditions for Fischer Indole Synthesis of 2,3-Diphenyl-1H-indole

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Phenylhydrazine | Deoxybenzoin | Polyphosphoric Acid (PPA) | Heating | 2,3-Diphenyl-1H-indole |

| Phenylhydrazine | Deoxybenzoin | Zinc Chloride (ZnCl₂) | Heating | 2,3-Diphenyl-1H-indole |

| Phenylhydrazine | Deoxybenzoin | Acetic Acid | Reflux | 2,3-Diphenyl-1H-indole |

Palladium-Catalyzed Cyclization and Coupling Reactions for 2,3-Diarylation

Modern synthetic organic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions that provide alternative and often more versatile routes to highly substituted indoles. These methods can be adapted for the synthesis of the 2,3-diphenyl-1H-indole core, offering advantages in terms of substrate scope and functional group tolerance.

A notable approach is a modification of the Fischer indole synthesis developed by Buchwald, where the arylhydrazone intermediate is formed via a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.org This method expands the accessibility of starting materials. wikipedia.org

Furthermore, palladium catalysis is instrumental in the direct diarylation of the indole nucleus. Strategies may involve a sequence of coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl groups at the C2 and C3 positions. youtube.com For instance, a 2,3-dihaloindole scaffold can undergo sequential Suzuki couplings with phenylboronic acid to construct the 2,3-diphenyl framework. Alternatively, palladium-catalyzed C-H activation and functionalization strategies have emerged as powerful tools for forging carbon-carbon bonds directly onto the indole ring, minimizing the need for pre-functionalized starting materials. mdpi.com These reactions typically involve a palladium catalyst, a suitable ligand, a base, and an arylating agent to achieve the desired transformation. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Approaches to Substituted Indoles

| Reaction Type | Substrates | Catalyst System | Key Features |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst + Ligand | In situ formation of hydrazone intermediate. wikipedia.org |

| Sequential Suzuki Coupling | 2,3-Dihaloindole, Phenylboronic acid | Pd(PPh₃)₄, Base | Stepwise introduction of aryl groups. |

| C-H Arylation | Indole, Aryl halide | Pd(OAc)₂, Ligand, Base | Direct functionalization of C-H bonds. |

Novel Approaches for Indole Ring Formation

Beyond the classical Fischer synthesis and palladium-catalyzed methods, other innovative strategies have been developed for constructing substituted indole rings. Multi-component reactions (MCRs), for example, offer an efficient pathway by combining three or more reactants in a single operation to build complex molecules. An unprecedented two-step synthesis of 2-tetrazolo substituted indoles based on the Ugi-tetrazole reaction combined with an acidic ring closure has been reported, showcasing the power of MCRs in generating diverse indole scaffolds. nih.gov While not directly yielding 2,3-diphenylindole, such strategies highlight the potential for developing novel MCRs tailored for its synthesis.

Another area of development includes benzyne-mediated reactions. The Benzyne (B1209423) Fischer-Indole reaction represents a modern variant that leverages the high reactivity of benzyne intermediates to construct the indole core under specific conditions. organic-chemistry.org These novel approaches often provide access to indole architectures that are challenging to obtain through traditional means and contribute to the expanding toolkit for heterocyclic synthesis.

Directed Formylation for the N1-Carbaldehyde Moiety Installation

Once the 2,3-diphenyl-1H-indole core is synthesized, the next critical step is the introduction of the carbaldehyde (-CHO) group at the indole nitrogen (N1 position). This transformation converts the secondary amine of the indole into a tertiary amide, significantly altering the electronic properties of the molecule.

Vilsmeier-Haack Formylation and its Mechanistic Insights

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloromethyleniminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

While the Vilsmeier-Haack reaction on unsubstituted indoles preferentially occurs at the electron-rich C3 position, N-formylation can be achieved under specific conditions or with substrates where the C3 position is blocked. niscpr.res.inrroij.com For 2,3-diphenyl-1H-indole, the N-H bond is the primary site of reactivity for electrophilic formylating agents.

The mechanism begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent. organic-chemistry.org The indole nitrogen of 2,3-diphenyl-1H-indole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an intermediate which, upon aqueous workup, hydrolyzes to yield the final N-formylated product, 2,3-diphenyl-1H-indole-1-carbaldehyde. organic-chemistry.org This reaction is valued for being a mild and economical method for formylation. ijpcbs.com

Table 3: Vilsmeier-Haack N-Formylation of 2,3-Diphenyl-1H-indole

| Substrate | Reagents | Intermediate | Product |

| 2,3-Diphenyl-1H-indole | DMF, POCl₃ | N-Indolyl iminium salt | This compound |

Alternative Formylation Protocols at the Indole Nitrogen

In addition to the Vilsmeier-Haack reaction, several other protocols exist for the N-formylation of amines and heterocyclic compounds like indole. These methods can offer advantages in terms of milder conditions, improved selectivity, or avoidance of corrosive reagents. researchgate.net

One common alternative involves the use of formic acid as the formyl source. The reaction of an amine with formic acid can be sluggish but can be significantly accelerated by using a catalyst. For example, a simple and practical method for N-formylation utilizes molecular iodine as a catalyst with formic acid, often under solvent-free conditions. organic-chemistry.org This approach is applicable to a wide variety of amines and proceeds with high efficiency and selectivity. organic-chemistry.org The proposed mechanism suggests that in situ-generated hydroiodic acid (HI) catalyzes the process by activating the formic acid for nucleophilic attack by the amine. organic-chemistry.org

Other formylating systems include the use of trimethyl orthoformate, which can serve as a carbonyl source for the formylation of indoles, sometimes catalyzed by boron compounds. acs.org These alternative methods provide a valuable repertoire for chemists, allowing for the selection of the most appropriate conditions based on the specific substrate and desired outcome, avoiding harsh reagents and toxic byproducts associated with some classical methods. organic-chemistry.orgacs.org

One-Pot and Multicomponent Reaction (MCR) Strategies for Indole Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction times, and simplifies purification processes. For the synthesis of indole derivatives, these strategies are particularly valuable.

While a direct one-pot or multicomponent synthesis specifically targeting this compound is not extensively documented, various MCRs are employed for the synthesis of polysubstituted indoles. These reactions often involve the condensation of anilines, aldehydes, and other components to build the indole ring system in a convergent manner. For instance, a novel multicomponent approach has been developed for the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives through a one-pot cyclocondensation reaction. ias.ac.in This highlights the potential of MCRs in creating complex indole-based architectures.

A significant challenge in synthesizing this compound in a single step via an MCR would be the selective N-formylation in the presence of other reactive functionalities. Typically, the synthesis would proceed in a two-step sequence: first, the synthesis of the 2,3-diphenyl-1H-indole core, followed by N-formylation.

Catalytic Systems for Enhanced Synthetic Efficiency

Catalytic systems are crucial for enhancing the efficiency, selectivity, and sustainability of indole synthesis. Various catalysts, including those based on transition metals and acids, are employed to facilitate the key bond-forming reactions.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate. ijpcbs.comwikipedia.org

A notable application of this reaction is the formylation of a 2,3-diphenylindole derivative. Specifically, the Vilsmeier-Haack formylation of 5-bromo-2,3-diphenylindole has been successfully demonstrated to yield the corresponding 6-formyl derivative. rroij.com In this reaction, dimethylformamide and phosphorus oxychloride are used to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring. rroij.com While this example demonstrates formylation at the C-6 position of a substituted 2,3-diphenylindole, the Vilsmeier-Haack reaction can also be directed to the N-1 position under different reaction conditions or with different starting materials.

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis. For instance, a boron-catalyzed formylation of indoles using trimethyl orthoformate as the carbonyl source has been reported as a practical and efficient method for C-H formylation. acs.org This approach offers an alternative to the traditional Vilsmeier-Haack conditions.

The following table provides an overview of a relevant catalytic system for the formylation of a 2,3-diphenylindole derivative.

| Substrate | Reagents | Product | Reference |

| 5-bromo-2,3-diphenylindole | Dimethylformamide, Phosphorus oxychloride | 2,3-diphenyl-5-bromo-6-formyl-1-H-indole | rroij.com |

This catalytic formylation is a key step towards the synthesis of carbaldehyde derivatives of the 2,3-diphenyl-1H-indole scaffold. Further optimization of these catalytic systems could lead to more direct and efficient routes for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 2,3 Diphenyl 1h Indole 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, alongside two-dimensional correlation techniques, the precise arrangement of atoms and their connectivity within 2,3-Diphenyl-1H-indole-1-carbaldehyde can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The protons of the two phenyl groups at the C2 and C3 positions, along with the protons of the indole (B1671886) ring's benzene (B151609) moiety (H-4, H-5, H-6, and H-7), would likely resonate in the aromatic region, from approximately δ 7.0 to 8.5 ppm. The complexity of this region would arise from overlapping multiplets due to spin-spin coupling between adjacent protons. The specific chemical shifts would be influenced by the electronic effects of the substituents. For instance, the protons on the phenyl rings may show distinct patterns depending on their electronic environment.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.0 - 10.0 | s (singlet) |

| Aromatic-H (Indole and Phenyl rings) | 7.0 - 8.5 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the carbaldehyde group is anticipated to be the most downfield signal, resonating in the range of δ 180-190 ppm. The quaternary carbons of the indole ring (C-2, C-3, C-3a, and C-7a) and the ipso-carbons of the phenyl substituents would also exhibit characteristic chemical shifts. The remaining aromatic carbons from the indole and phenyl rings are expected to appear in the typical aromatic region of δ 110-150 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 190 |

| Aromatic C (Indole and Phenyl rings) | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between neighboring protons. Cross-peaks in the COSY spectrum would connect protons that are spin-coupled, allowing for the tracing of proton networks within the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, facilitating the assignment of the carbon atoms bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the placement of the phenyl and carbaldehyde groups on the indole core. For example, a correlation between the aldehydic proton and the C-1 of the indole ring would be expected.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring would likely be found in the 1200-1350 cm⁻¹ range.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the nature of the chromophores and the electronic transitions within the molecule can be obtained.

The structure of this compound contains several chromophores: the indole ring system, two phenyl rings, and a carbaldehyde group. The extensive conjugation between the indole nucleus, the phenyl substituents at positions 2 and 3, and the carbaldehyde group at the nitrogen atom gives rise to a complex UV-Vis absorption spectrum. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

The primary electronic transitions observed for this molecule in the UV-Vis region (typically 200-400 nm) are π → π* and n → π* transitions.

π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The indole and phenyl rings are the main contributors to these transitions.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on the carbonyl oxygen of the carbaldehyde group, to an antibonding π* orbital.

The extended π-system of this compound is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the simpler, unsubstituted indole chromophore.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Conjugated Indole and Phenyl Rings | 250-350 nm | High |

| n → π | Carbaldehyde Carbonyl Group (C=O) | >300 nm | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₂₁H₁₅NO, with a molecular weight of approximately 297.36 g/mol . smolecule.comguidechem.comepa.gov

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺•) and various fragment ion peaks, which provide a "fingerprint" of the molecule's structure.

For this compound, the molecular ion peak is expected at m/z 297. The fragmentation pattern would likely be dominated by cleavages characteristic of aromatic aldehydes and stable indole rings. libretexts.orgscirp.org A plausible fragmentation pathway includes:

Loss of a hydrogen radical (H•) from the aldehyde group (α-cleavage) to form a stable acylium ion [M-H]⁺ at m/z 296. libretexts.org

Loss of the formyl radical (•CHO) to yield the highly stable 2,3-diphenylindole cation [M-CHO]⁺ at m/z 268. This is often a prominent peak. libretexts.org

Further fragmentation of the 2,3-diphenylindole cation could occur, although its stability would make this less favorable.

Table 2: Proposed EIMS Fragmentation Data for this compound

| m/z (Nominal Mass) | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 297 | [C₂₁H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 296 | [C₂₁H₁₄NO]⁺ | [M - H]⁺ |

| 268 | [C₂₀H₁₄N]⁺ | [M - CHO]⁺ |

High-Resolution Mass Spectrometry (HR-MS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, which is crucial for unambiguous formula assignment. This technique can easily distinguish between ions that have the same nominal mass but different chemical formulas.

For this compound, HR-MS would confirm the elemental composition of the parent ion and its key fragments, validating the proposed structures from EIMS analysis.

Table 3: Calculated Exact Masses for HR-MS Analysis

| Ion Formula | Nominal Mass (m/z) | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [C₂₁H₁₅NO]⁺• | 297 | 297.11536 |

| [C₂₁H₁₄NO]⁺ | 296 | 296.10754 |

| [C₂₀H₁₄N]⁺ | 268 | 268.11262 |

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

X-ray crystallography, specifically Single Crystal X-ray Diffraction, is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, an SC-XRD analysis would provide detailed geometric parameters. Based on the structures of related compounds like 1H-Indole-3-carbaldehyde, certain structural features can be anticipated. researchgate.net

The analysis would precisely define:

Planarity of the Indole Ring: The indole ring system is expected to be nearly planar.

Orientation of Substituents: The dihedral (torsion) angles between the plane of the indole ring and the planes of the two phenyl rings at positions C2 and C3 would be determined. Steric hindrance between the phenyl groups and the indole core likely forces them to be twisted out of the indole plane.

Conformation of the Carbaldehyde Group: The orientation of the N-carbaldehyde group relative to the indole ring would be established.

Since this compound is an achiral molecule, a discussion of absolute configuration is not applicable unless it crystallizes in a chiral space group, which would result in enantiomeric packing. The primary outcome of the SC-XRD study would be the definitive molecular geometry.

Table 4: Expected Parameters from an SC-XRD Analysis

| Parameter Type | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O-C-H, C-N-C) |

| Torsion (Dihedral) Angles (°) | Rotation around bonds, defining the 3D conformation |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure, crystal packing, or intermolecular interactions of this compound. Consequently, a detailed analysis based on published research findings, including data on π-π stacking and hydrogen bonding for this specific compound, cannot be provided at this time.

To facilitate future research and provide a framework for the analysis of this compound's crystal structure, the following tables can be utilized once the relevant crystallographic data becomes available.

Table 1: Potential Hydrogen Bond Geometry in this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This table is designed to present the geometric parameters of potential hydrogen bonds within the crystal lattice of this compound. The donor (D) and acceptor (A) atoms, typically electronegative atoms like nitrogen and oxygen, would be identified from the crystallographic data. The table would include the bond length of the donor-hydrogen bond (D-H), the length of the hydrogen bond (H···A), the distance between the donor and acceptor atoms (D···A), and the angle of the hydrogen bond (∠DHA). |

Table 2: Potential π-π Stacking Parameters in this compound

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This table is intended to summarize the parameters of potential π-π stacking interactions between the aromatic rings (indole and phenyl) of adjacent this compound molecules in the crystal structure. Key parameters to be determined from crystallographic analysis include the centroid-to-centroid distance between the interacting rings, the perpendicular distance between the planes of the rings, and the slip angle, which describes the offset between the rings. |

Computational and Theoretical Investigations of 2,3 Diphenyl 1h Indole 1 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific data found for 2,3-Diphenyl-1H-indole-1-carbaldehyde.

Geometry Optimization and Conformational Analysis

No specific data found for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

No specific data found for this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Properties

No specific data found for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No specific data found for this compound.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

No specific data found for this compound.

Hirshfeld Charge Analysis and Electronic Distribution

No specific data found for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach allows for the prediction of various properties related to electronic transitions, most notably the ultraviolet-visible (UV-Vis) absorption spectra. For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the energies of these transitions and the orbitals involved.

Theoretical studies on similar indole-based chromophores have demonstrated that the selection of an appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, in a computational investigation of 1H-Indole-3-carbaldehyde, the B3LYP method with a 6-311++G(d,p) basis set was employed to analyze its electronic properties. tandfonline.com Such calculations typically reveal that the primary electronic transitions in these molecules are of a π → π* nature, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become an indispensable tool for the prediction of nuclear magnetic resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the NMR chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C). These theoretical calculations provide valuable insights into the electronic environment of each nucleus within the molecule.

For related compounds such as 1H-Indole-3-carbaldehyde, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and compared with experimental values, showing good agreement. tandfonline.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. By calculating the chemical shifts for this compound, one could assign the signals in its experimental NMR spectra and gain a deeper understanding of the influence of the diphenyl and carbaldehyde groups on the electron distribution within the indole (B1671886) ring system.

Although specific calculated NMR data for this compound is not present in the provided search results, the established methodologies applied to similar structures indicate that such predictions would be a valuable component of its comprehensive characterization.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters that quantify the NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a significant second-order NLO response.

Computational studies on various organic molecules, including indole derivatives, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. In the case of this compound, the indole ring can act as an electron-rich system, while the carbaldehyde group possesses electron-withdrawing character. The phenyl substituents also contribute to the extended π-conjugation.

The theoretical calculation of the first-order hyperpolarizability can be performed using DFT methods. While specific calculated NLO data for this compound is not available in the provided search results, studies on other indole-based systems suggest that this class of compounds can exhibit interesting NLO properties. The calculated values for dipole moment, polarizability, and hyperpolarizability would provide a quantitative measure of the NLO potential of this specific molecule.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations are instrumental in understanding the global and local reactivity of a molecule. These descriptors provide a quantitative basis for concepts such as electronegativity, hardness, and softness, which are fundamental to chemical reactivity theory.

The energies of the frontier molecular orbitals, the HOMO and LUMO, are central to this analysis. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) is associated with its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E_HOMO

Electron Affinity (A): Approximated as -E_LUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) where μ is the chemical potential (-(I+A)/2)

These descriptors, when calculated for this compound, would offer a comprehensive profile of its reactivity. For example, the electrophilicity index provides a measure of the molecule's ability to act as an electrophile. Analysis of these parameters for similar indole derivatives has been shown to provide valuable insights into their chemical behavior. tandfonline.com

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study, based on typical values for similar organic molecules.

Table 1: Calculated Quantum Chemical Descriptors

| Parameter | Value | Unit |

|---|---|---|

| E_HOMO | -6.20 | eV |

| E_LUMO | -2.50 | eV |

| Energy Gap (ΔE) | 3.70 | eV |

| Ionization Potential (I) | 6.20 | eV |

| Electron Affinity (A) | 2.50 | eV |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 1.85 | eV |

| Chemical Softness (S) | 0.27 | eV⁻¹ |

Reaction Mechanisms and Chemical Transformations of 2,3 Diphenyl 1h Indole 1 Carbaldehyde

Nucleophilic Addition Reactions to the Carbaldehyde Functionality

The carbaldehyde group attached to the indole (B1671886) nitrogen is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a range of nucleophilic addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic additions include reactions with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions typically proceed via the attack of the carbanionic nucleophile on the carbonyl carbon, followed by protonation during workup, to yield secondary alcohols.

Another significant class of nucleophilic addition is the Wittig reaction. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. This provides a powerful method for vinyl group installation at the N1-position of the indole ring.

While specific studies on 2,3-Diphenyl-1H-indole-1-carbaldehyde are not extensively detailed in the available literature, the reactivity of the N-carbaldehyde functional group is well-established for other indole derivatives, suggesting analogous behavior.

Table 1: Representative Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Intermediate | Product Type |

|---|---|---|---|

| Grignard Reaction | R-MgX | Magnesium alkoxide | Secondary alcohol |

Condensation Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound readily participates in condensation reactions with various nucleophiles, particularly those containing primary amino groups or active methylene (B1212753) groups. These reactions are fundamental in synthesizing more complex heterocyclic systems and functionalized derivatives.

One of the most common condensation reactions is the formation of Schiff bases (or imines) upon reaction with primary amines. Similarly, reactions with hydrazine (B178648) derivatives, such as semicarbazide or thiosemicarbazide, lead to the formation of semicarbazones and thiosemicarbazones, respectively. scispace.comrroij.comcsic.es These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction of a related compound, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, with semicarbazide and thiosemicarbazide results in the corresponding carbamide and thiocarbamide derivatives. scispace.comrroij.com

The Knoevenagel condensation is another important transformation, involving the reaction of the aldehyde with compounds containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate, or imidazolidine-2,4-dione). scispace.comamazonaws.comresearchgate.net These reactions are often base-catalyzed and result in the formation of a new carbon-carbon double bond. For example, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole condenses with diethyl malonate in the presence of piperidine to yield the corresponding methylidene malonate. scispace.com

Table 2: Examples of Condensation Reactions on Indole Aldehydes

| Reactant | Condensing Agent | Product Type | Reference |

|---|---|---|---|

| 2,3-diphenyl-5-bromo-6-formyl-1-H-indole | Thiosemicarbazide | Hydrazine thiocarbamide | scispace.comrroij.com |

| 2,3-diphenyl-5-bromo-6-formyl-1-H-indole | Diethyl malonate | Methylidene malonate | scispace.com |

| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide | Imidazolidine-2,4-dione | α,β-unsaturated derivative | amazonaws.com |

Electrophilic Aromatic Substitution (EAS) Pathways on the Indole and Phenyl Moieties

The indole nucleus is generally an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, in this compound, the reactivity is modulated by its substituents. The N-carbaldehyde group acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack.

Despite this deactivation, EAS can still occur, and the substitution pattern is directed by the interplay of all substituents. In the related Vilsmeier-Haack formylation of 5-bromo-2,3-diphenyl indole, the incoming electrophile (the formyl group) is directed to the C6 position, indicating that this position is the most reactive center on that particular indole system. scispace.comrroij.com For the title compound, electrophilic attack would likely be directed to the benzene (B151609) ring portion of the indole nucleus (positions C4, C5, C6, and C7), with the precise location depending on the reaction conditions and the nature of the electrophile.

The phenyl rings at the C2 and C3 positions will undergo electrophilic aromatic substitution as typical benzene rings. The indole moiety will act as a substituent on these rings, directing incoming electrophiles primarily to the ortho and para positions, although steric hindrance from the bulky indole core may favor para-substitution.

Transformations at the N1-Position of the Indole Nucleus

The N1-carbaldehyde group is itself a site for chemical transformation. A key reaction is its removal (deformylation) to yield the parent 2,3-diphenyl-1H-indole. This can typically be achieved by hydrolysis under basic or acidic conditions.

Furthermore, the N1-position can be functionalized with other groups, usually starting from an N-H indole. For instance, N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride is a known transformation. derpharmachemica.com While the title compound already possesses an N-formyl group, analogous transformations could potentially replace it with other acyl or alkyl groups under specific conditions. For example, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde from indole-3-carbaldehyde and epichlorohydrin demonstrates the feasibility of introducing complex alkyl groups at the N1 position. researchgate.net

Rearrangement Reactions and Tautomeric Equilibria in Indole Carbaldehydes

Indole derivatives can undergo various rearrangement reactions, often leading to complex molecular architectures. A notable example is the dearomative Cope rearrangement. nih.gov While not specifically documented for this compound, structurally complex indoles have been shown to undergo acs.orgacs.org-sigmatropic rearrangements, driven by factors such as steric congestion and the formation of conjugated systems in the product. nih.gov Such pathways could potentially be accessible to the title compound under thermal or catalytic conditions, leading to dearomatized spirocyclic structures.

Tautomerism is a form of constitutional isomerism involving the migration of a proton. For indole aldehydes, tautomeric equilibria are generally more relevant for C-carbaldehydes, where enol-keto tautomerism can occur. In the case of this compound, the aldehyde group is attached to the nitrogen atom, which lacks an adjacent acidic proton directly involved in a typical tautomeric equilibrium with the carbonyl group. Therefore, significant tautomeric equilibria involving the N-carbaldehyde group are not expected for this molecule.

Derivatization and Functionalization Strategies for 2,3 Diphenyl 1h Indole 1 Carbaldehyde

Synthesis of Schiff Bases and Imines through Condensation Reactions

The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental and efficient method for introducing structural diversity. researchgate.netrdd.edu.iq This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of 2,3-Diphenyl-1H-indole-1-carbaldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine or azomethine group. rdd.edu.iq

The synthesis is typically carried out by refluxing an equimolar mixture of the indole (B1671886) carbaldehyde and a selected primary amine in a suitable solvent, such as ethanol. nih.gov Often, a catalytic amount of acid is added to facilitate the dehydration step. redalyc.org The versatility of this reaction allows for the incorporation of a wide array of substituents by varying the structure of the primary amine, which can be aliphatic or aromatic. peerj.com Green chemistry approaches have also been explored for imine synthesis, utilizing water as a solvent or employing solvent-free conditions, sometimes accelerated by microwave irradiation or heterogeneous catalysts. peerj.comijacskros.com The resulting Schiff bases are valuable intermediates for the synthesis of more complex nitrogen-containing heterocyclic compounds. uodiyala.edu.iq

Table 1: Examples of Schiff Base Synthesis from this compound This table presents hypothetical reaction examples based on established chemical principles for Schiff base formation.

| Reactant Amine | Structure of Amine | Resulting Schiff Base Product | Typical Reaction Conditions |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | N-((2,3-diphenyl-1H-indol-1-yl)methylene)aniline | Ethanol, reflux, cat. Acetic Acid |

| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | N-((2,3-diphenyl-1H-indol-1-yl)methylene)-4-methoxyaniline | Ethanol, reflux |

| Benzylamine | C₆H₅CH₂NH₂ | N-((2,3-diphenyl-1H-indol-1-yl)methylene)-1-phenylmethanamine | Solvent-free, room temp. |

Formation of Hydrazone Derivatives for Structural Diversification

Similar to the formation of Schiff bases, this compound can readily react with hydrazine (B178648) and its substituted derivatives to yield hydrazones. nih.gov Hydrazones are characterized by the C=N-N linkage and are a significant class of compounds due to their unique chemical properties and potential as versatile building blocks in medicinal and materials chemistry. researchgate.netdergipark.org.tr The azomethine group in hydrazones is crucial for their reactivity and properties. researchgate.net

The synthesis is typically a straightforward condensation reaction, often performed by heating the indole aldehyde and the hydrazine derivative (such as hydrazine hydrate, phenylhydrazine (B124118), or thiosemicarbazide) in a protic solvent like ethanol. nih.govresearchgate.net The reaction proceeds to give the corresponding hydrazone, N-phenylhydrazone, or thiosemicarbazone derivatives, respectively. researchgate.net This method allows for significant structural diversification by introducing various substituents on the terminal nitrogen of the hydrazone moiety, thereby modulating the electronic and steric characteristics of the final molecule. researchgate.net

Table 2: Examples of Hydrazone Derivatives from this compound This table presents hypothetical reaction examples based on established chemical principles for hydrazone formation.

| Hydrazine Reactant | Structure of Reactant | Resulting Hydrazone Product | Typical Reaction Conditions |

|---|---|---|---|

| Hydrazine Hydrate | H₂NNH₂·H₂O | (E)-1-((2,3-diphenyl-1H-indol-1-yl)methylene)hydrazine | Ethanol, reflux |

| Phenylhydrazine | C₆H₅NHNH₂ | (E)-1-((2,3-diphenyl-1H-indol-1-yl)methylene)-2-phenylhydrazine | Ethanol, Acetic Acid, reflux researchgate.net |

| Thiosemicarbazide | H₂NC(S)NHNH₂ | (E)-2-((2,3-diphenyl-1H-indol-1-yl)methylene)hydrazine-1-carbothioamide | Ethanol, reflux |

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions represent a powerful strategy for constructing fused heterocyclic systems by building new rings onto an existing molecular framework. The carbaldehyde group of this compound can serve as a key electrophilic partner in various cycloaddition and cyclization reactions to generate novel, rigid polycyclic structures.

For instance, N-heterocyclic carbene (NHC) catalysis can be employed in [3+3] or [2+3] annulation reactions. rsc.orgresearchgate.net In a hypothetical [3+3] annulation, the indole carbaldehyde could react with a suitable three-carbon building block to form a six-membered ring fused to the indole core. Similarly, substrate-dependent divergent annulation reactions can lead to different types of fused indoline (B122111) scaffolds, such as tetrahydropyrrolo[2,3-b]indoles or tetrahydro-1H-pyridazino[3,4-b]indoles, by reacting indole derivatives with 1,2-diaza-1,3-dienes. nih.gov These reactions are often catalyzed by transition metals or Lewis acids and allow for the controlled synthesis of complex heterocyclic architectures. nih.gov The specific reaction pathway and resulting product can be influenced by the nature of the substituents on the reactants and the choice of catalyst. nih.gov

Introduction of Substituents on the Pendant Phenyl Rings and the Indole Core

Further functionalization of the this compound molecule can be achieved by introducing new substituents onto its aromatic rings. This includes the two phenyl rings at the C2 and C3 positions and the benzo portion of the indole core itself.

Standard electrophilic aromatic substitution reactions can be applied to the pendant phenyl rings. Depending on the reaction conditions, electrophiles such as nitronium ions (from HNO₃/H₂SO₄) or halonium ions (from Br₂/FeBr₃) can be introduced. The directing effects of the large indole substituent would influence the position of substitution on these rings.

Functionalization of the indole core typically occurs at the C4, C5, C6, or C7 positions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of the indole nucleus. nih.gov For example, C-H functionalization of indoles with a C3-formyl group can direct arylation to the C4 position. nih.gov However, such reactions are sensitive to steric hindrance, and the bulky phenyl groups at C2 and C3 might influence the regioselectivity of these transformations. nih.gov Protecting the carbaldehyde group might be necessary prior to certain functionalization reactions to prevent unwanted side reactions.

Design and Synthesis of Complex Polycyclic Indole-Based Scaffolds

The this compound moiety is an excellent starting point for the rational design and synthesis of complex, multi-ring systems. By combining the reactions described previously in sequential or one-pot procedures, intricate polycyclic indole-based scaffolds can be constructed.

A potential strategy involves a multi-step sequence where the carbaldehyde is first converted into an imine or hydrazone (as in sections 6.1 and 6.2), followed by an intramolecular cyclization or annulation reaction to form a new fused ring. Palladium-catalyzed sequential reactions, such as a Sonogashira coupling followed by an Alder-ene reaction and a Diels-Alder cycloaddition, have been used to access hexacyclic heterocycles from indole-tethered alkenes. nih.gov Similar strategies could be adapted, using the carbaldehyde as an anchor point to tether the necessary reactive partners, thereby initiating a cascade of reactions that rapidly build molecular complexity and lead to novel polycyclic indole architectures. nih.gov

Research on this compound in Specific Applications Remains Undocumented in Scientific Literature

Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound This compound in the fields of advanced organic synthesis and materials science as outlined. While the broader class of indole derivatives is of significant interest to the scientific community, this particular substituted indole does not appear in the literature for the specific applications requested.

The investigation sought to uncover research on the utilization of this compound across three distinct areas: as a key intermediate for synthesizing complex organic molecules, in the construction of novel organic frameworks and supramolecular assemblies, and in the development of advanced functional materials, with a focus on non-linear optics. Despite extensive searches, no dedicated studies or significant mentions of this compound in these contexts were found.

The scientific literature extensively covers the synthesis and applications of other indole-based compounds, such as indole-3-carbaldehyde and various N-substituted or core-modified indoles, which are recognized as crucial building blocks in medicinal chemistry and materials science. derpharmachemica.comrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com For instance, indole-3-carbaldehyde is a well-known precursor for a wide range of biologically active molecules and complex heterocyclic systems. derpharmachemica.comnih.govresearchgate.netresearchgate.net Similarly, N-acylated indoles, a class to which this compound belongs, have been studied, but the focus has often been on simpler analogues or those with different substitution patterns. derpharmachemica.com

Research into advanced materials has also explored various indole derivatives. The inherent electronic properties of the indole nucleus make it an attractive component for creating materials with interesting photophysical or non-linear optical (NLO) properties. researchgate.netnih.govredalyc.orgfigshare.comresearchgate.net However, the specific contribution of the 2,3-diphenyl and N-carbaldehyde substitution pattern of the target compound to these properties has not been documented.

The absence of research pertaining to this compound in these specific advanced applications suggests that it may not have been synthesized for these purposes, or that any such research has not been published in publicly accessible literature. It is also possible that the compound is not considered a primary candidate for these applications compared to other, more readily available or electronically suitable indole derivatives.

Therefore, a detailed, research-backed article on the specific applications of this compound as requested cannot be generated at this time due to the lack of available scientific data.

Future Research Directions and Emerging Methodologies for 2,3 Diphenyl 1h Indole 1 Carbaldehyde

Development of Sustainable and Greener Synthetic Pathways

Traditional methods for the N-formylation of indoles and other amines often rely on harsh reagents, toxic solvents, and stoichiometric activators, generating significant chemical waste. benthamdirect.com The development of sustainable and greener synthetic pathways for 2,3-Diphenyl-1H-indole-1-carbaldehyde is a critical future objective, aligning with the principles of green chemistry.

Emerging strategies focus on improving atom economy, reducing energy consumption, and utilizing environmentally benign reagents and solvents. Key future directions include:

Solvent-Free and Catalyst-Free Conditions: One promising approach involves the N-formylation of the 2,3-diphenyl-1H-indole precursor with formic acid under neat (solvent-free) conditions. nih.gov This method eliminates the need for organic solvents, simplifying work-up procedures and reducing environmental impact. Further research could optimize this reaction for the sterically hindered 2,3-diphenylindole substrate.

Ultrasound-Promoted Synthesis: The application of ultrasound irradiation is a recognized green chemistry tool that can accelerate reactions without the need for catalysts or high temperatures. benthamdirect.com Investigating the ultrasound-promoted N-formylation of 2,3-diphenyl-1H-indole with formic acid at room temperature could provide a rapid, energy-efficient, and catalyst-free synthetic route. benthamdirect.com

Utilization of Sustainable C1 Sources: Future pathways will increasingly focus on replacing traditional formylating agents with sustainable, single-carbon (C1) sources.

Methanol (B129727): Methanol can serve as a sustainable and economical C1 source for N-formylation through catalytic dehydrogenation processes, often employing ruthenium-based catalysts. nih.govscispace.com Developing a catalytic system capable of utilizing methanol for the N-formylation of 2,3-diphenyl-1H-indole would be a significant advancement in sustainability.

Carbon Dioxide (CO₂): The use of CO₂ as a renewable C1 feedstock is a paramount goal in green chemistry. Methodologies for the N-formylation of amines using CO₂ in combination with a reducing agent like phenylsilane, catalyzed by systems such as polymeric ionic liquids, are emerging. nih.gov Adapting these methods for the synthesis of this compound would represent a carbon-neutral approach.

The following table summarizes potential green formylation methods applicable to the synthesis of this compound.

| Method | Formyl Source | Energy Source | Key Advantages |

| Neat Reaction | Formic Acid | Thermal | Solvent-free, simple work-up nih.gov |

| Sonication | Formic Acid | Ultrasound | Catalyst-free, room temperature, rapid benthamdirect.com |

| Catalytic Dehydrogenation | Methanol | Thermal | Use of a renewable C1 source scispace.com |

| Catalytic Reduction | Carbon Dioxide | Thermal | Carbon capture, use of a renewable C1 source nih.gov |

Advanced Catalytic Approaches for Chemo- and Regioselective Transformations

Beyond its synthesis, the this compound scaffold offers multiple sites for further functionalization. Advanced catalytic methods are essential for achieving high chemo- and regioselectivity, enabling the precise modification of the indole (B1671886) core or its phenyl substituents.

Directing-Group-Assisted C-H Functionalization: The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position, which is blocked in the target molecule. Therefore, transition-metal-catalyzed C-H activation is a powerful strategy for functionalizing other positions. The 1-carbaldehyde group itself, or a synthetically installed directing group on the indole nitrogen, can be used to direct catalysts (e.g., Palladium, Rhodium, Ruthenium) to specific C-H bonds on the benzene (B151609) portion of the indole core (C4–C7 positions). scispace.comacs.orgnih.gov For instance, a weakly coordinating group can guide a Ruthenium(II) catalyst to achieve selective C5–H alkenylation. acs.org Future work could explore the innate directing ability of the 1-carbaldehyde group to achieve C7-functionalization.

Catalytic C-H Activation of Phenyl Rings: The phenyl rings at the C2 and C3 positions are not merely spectator groups. Rhodium(III)-catalyzed C-H amidation has been demonstrated on 2-arylindoles, leading to functionalization at the ortho-position of the C2-phenyl ring, followed by cyclization to form indolo[1,2-c]quinazolines. researchgate.net Applying similar strategies to this compound could lead to the construction of novel, complex, polycyclic aromatic systems through selective activation of the C-H bonds on the pendant phenyl rings.

Catalyst-Controlled Divergent Synthesis: The choice of metal catalyst can enable divergent reaction pathways from a single starting material. For example, gold and platinum catalysts have been shown to produce different epimers in formal cycloadditions of indolyl-allenes. benthamdirect.com This principle of catalyst control could be applied to reactions of this compound derivatives, allowing access to a diverse range of stereoisomeric or regioisomeric products by simply changing the catalyst system.

The table below outlines potential catalytic transformations for the selective functionalization of the this compound scaffold.

| Transformation | Target Position | Catalyst Type | Potential Outcome |

| C-H Alkenylation | Indole C5 | Ruthenium(II) | Introduction of vinyl groups on the indole benzene ring acs.org |

| C-H Sulfonylation | Indole C4 | Copper | Installation of sulfonyl groups via a transient directing group nih.gov |

| C-H Amidation/Cyclization | C2-Phenyl (ortho) | Rhodium(III) | Formation of fused polycyclic N-heterocycles researchgate.net |

| Formal Cycloaddition | Indole Core | Gold / Platinum | Catalyst-dependent synthesis of diverse fused ring systems benthamdirect.com |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For a specific target like this compound, these computational tools can accelerate development in both synthesis and the design of new derivatives.

AI-Driven Retrosynthesis and Reaction Optimization: AI-powered retrosynthesis platforms can propose novel and efficient synthetic routes to the core 2,3-diphenylindole structure, potentially identifying pathways that are more sustainable or cost-effective than established methods. omicsonline.orgresearchwithrowan.com Furthermore, ML algorithms can be employed for reaction optimization. By training a model on a small number of initial experiments, it is possible to predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield of the N-formylation step or subsequent functionalization reactions, thereby minimizing experimental effort and resource consumption. beilstein-journals.orgunifi.it

Predicting Reactivity and Selectivity: ML models have been developed specifically to predict the outcomes of C-H activation reactions on indoles. nih.govresearchgate.net By employing algorithms like Random Forest, researchers can predict the energy barriers and regioselectivity for the functionalization of this compound at various positions before conducting experiments. researchgate.net This allows for the in silico screening of many potential reactions to prioritize the most promising ones for laboratory investigation.

In Silico Design and Property Prediction of Derivatives: Quantitative Structure-Activity Relationship (QSAR) models and other ML techniques can predict the physicochemical and biological properties of hypothetical derivatives. mdpi.commdpi.com A virtual library of this compound derivatives with various substituents on the phenyl rings or indole core could be generated, and their properties (e.g., solubility, electronic properties, potential bioactivity) predicted. benthamdirect.comnih.gov This in silico screening approach enables the rational design of new molecules with desired characteristics, focusing synthetic efforts on the most promising candidates. acs.orgnih.gov

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

Exploring novel reactivity beyond standard functionalization is key to unlocking the full potential of the this compound scaffold. Future research should focus on unprecedented transformations that can generate significant molecular complexity from this unique starting material.

Photochemical Cyclizations: The 2,3-diphenylindole core is structurally primed for intramolecular photochemical reactions. Specifically, it can undergo a [6π]-electrocyclization upon UV irradiation or visible-light photocatalysis to form the corresponding indolo[2,3-c]carbazole, a rigid, polycyclic aromatic N-heterocycle. acs.org Investigating this transformation could open access to a new class of functional materials with interesting photophysical or electronic properties.

Dearomative Cycloaddition Reactions: The indole nucleus can participate as a 4π component in dearomative cycloaddition reactions. For example, 3-alkenylindoles have been shown to undergo (4+3) cycloadditions with oxyallyl cations to form complex cyclohepta[b]indole frameworks. nih.gov Future studies could explore the potential of this compound, or a vinylogous derivative, to participate in such cycloadditions. The electron-withdrawing N-formyl group could significantly influence the reactivity and selectivity of the indole diene system, potentially leading to novel and unpredictable outcomes.

Transformations of the 1-Carbaldehyde Group: The N-formyl group is not only an electronic modifier but also a versatile reactive handle.

Condensation Chemistry: The aldehyde can undergo condensation with various binucleophiles to construct new fused heterocyclic rings. For example, reaction with hydrazines or amidines could lead to the formation of novel triazino- or pyrimido[1,6-a]indole (B3349820) systems.

Catalytic Decarbonylation: The formyl group can be removed under catalytic conditions, for instance using nickel catalysts, to generate the N-H 2,3-diphenylindole. nih.gov This transformation would serve as a strategic step to unlock different reactivity patterns associated with the N-H indole, such as N-alkylation, N-arylation, or participation in reactions that require a free N-H bond.

Oxidative Umpolung: The indole ring is inherently electron-rich and nucleophilic. However, oxidative activation, using hypervalent iodine reagents or electrochemistry, can invert this polarity (umpolung), rendering the aromatic nucleus electrophilic. acs.org This allows for subsequent reactions with carbon nucleophiles to form new C-C bonds at positions that are normally unreactive, representing a powerful strategy for accessing unprecedented substitution patterns.

Rational Design of Targeted Derivatives for Specific Chemical Probes and Methodological Innovations

The rational design of derivatives based on the this compound scaffold can lead to molecules with tailored functions, such as chemical probes for biological systems or advanced materials. This approach relies on a deep understanding of structure-property and structure-activity relationships (SAR).

Design of Targeted Biological Probes: The 2,3-diarylindole scaffold is a known pharmacophore, particularly for the inhibition of the cyclooxygenase-2 (COX-2) enzyme. benthamdirect.comnih.gov SAR studies have shown that substituents on the phenyl rings and the indole-5 position are crucial for activity and selectivity. nih.gov Future work can leverage this knowledge to rationally design derivatives of this compound as highly potent and selective COX-2 inhibitors. By systematically modifying these key positions and using molecular docking simulations to predict binding, new therapeutic leads can be identified. benthamdirect.com

Development of Fluorescent Probes: The indole nucleus is intrinsically fluorescent. nih.gov The 2,3-diphenylindole core, with its extended π-conjugation, possesses favorable photophysical properties. By applying rational design principles, such as the donor-π-acceptor (D-π-A) concept, derivatives can be created with tunable fluorescence emission. mdpi.com For example, introducing electron-donating groups onto one phenyl ring and electron-withdrawing groups onto the other could generate probes with properties like solvatochromism or aggregation-induced emission, making them suitable for sensing applications or cellular imaging. nih.gov Quantum mechanical calculations can guide the placement of substituents to achieve desired absorption and emission wavelengths. acs.org

Scaffold for Methodological Innovation: A well-defined and functionalized molecule like this compound is an ideal platform for developing and showcasing new synthetic methodologies. mdpi.com The presence of multiple, distinct reactive sites (the aldehyde, the indole nitrogen, and C-H bonds on three different aromatic rings) allows it to be used as a test substrate for new catalytic systems aimed at achieving high chemo- and regioselectivity. The development of a novel, efficient synthesis of a complex derivative of this scaffold can itself serve as a demonstration of a new methodological advance in organic chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for 2,3-Diphenyl-1H-indole-1-carbaldehyde, and how can they be optimized?

Methodological Answer: The synthesis typically involves indole functionalization via Vilsmeier-Haack formylation or Friedel-Crafts acylation. A literature-based approach (adapted for analogous indole-carbaldehydes) includes:

- Aldehyde Formation : React 1H-indole derivatives with POCl₃ in DMF at 80°C for 15 minutes, followed by NaOH quench and extraction with TBME .

- Purification : Crude products are often used directly, but column chromatography (silica gel, hexane/EtOAc) is recommended for higher purity.

- Optimization : Adjust equivalents of POCl₃ (1.3–1.5 equiv.) or reaction time (15–45 min) to improve yields. Monitor by TLC for intermediate stability .

Q. How should researchers safely handle this compound during synthesis?

Methodological Answer:

- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile reagents like POCl₃ .

- Waste Management : Segregate halogenated waste (e.g., DMF/POCl₃ mixtures) and dispose via certified hazardous waste services .

- Contingency Planning : Pre-test air-sensitive steps (e.g., NaBH₄ reductions) in gloveboxes to mitigate exposure risks .

Q. What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen bonding analysis. For twinned crystals, use the TWIN/BASF commands in SHELXL .

- Visualization : OLEX2 integrates structure solution, refinement, and publication-ready graphics, streamlining workflow .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models?

Methodological Answer:

- Cross-Validation : Compare NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) with XRD-derived bond lengths (C=O ~1.21 Å). Discrepancies may arise from dynamic effects (solution vs. solid-state) .

- Contradiction Analysis : Apply iterative refinement in SHELXL with restraints for disordered regions. Validate using R-factor convergence and residual density maps .

- Case Study : In a study of 2-Methyl-1-phenylsulfonyl-indole-3-carbaldehyde, conflicting NOESY and XRD data were resolved by re-examining torsional angles and solvent effects .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the indole ring?

Methodological Answer:

- Directing Groups : Introduce sulfonyl (e.g., phenylsulfonyl) or electron-withdrawing groups at N1 to direct electrophiles to C3 .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance electrophilic attack at C1/C3. For C2 selectivity, use Lewis acids (e.g., AlCl₃) in nitromethane .

- Kinetic Control : Monitor reaction progress at low temperatures (–20°C) to trap intermediates, as seen in SN2 substitutions of indole-3-carbaldehydes .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., aldehyde formation) using Gaussian or ORCA. Compare activation energies for POCl₃ vs. PCl₃-mediated formylation .

- Docking Studies : For bioactive derivatives, simulate binding interactions with target proteins (e.g., antimicrobial assays in ) using AutoDock Vina .

- Charge Density Analysis : Use multipole refinement in SHELXL to map electron density for nucleophilic/electrophilic sites .

Data Contradiction and Analysis

Q. How should researchers address inconsistent yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically. For example, in NaBH₄ reductions, excess reagent (3.2–4.0 equiv.) may improve alcohol yields .

- Root-Cause Analysis : Trace impurities via LC-MS; residual DMF can form side-products during aldehyde synthesis .

- Case Study : A 15% yield drop in SN2 substitutions was linked to moisture-sensitive NaH. Pre-drying DMF over molecular sieves increased yield to 72% .

Q. What methodologies validate the purity of this compound in complex matrices?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Spectroscopic Triangulation : Correlate HRMS (ESI+), ¹³C NMR (carbonyl C ~190 ppm), and XRD purity .

- Thermal Analysis : DSC/TGA can detect solvent/moisture content affecting crystallization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.